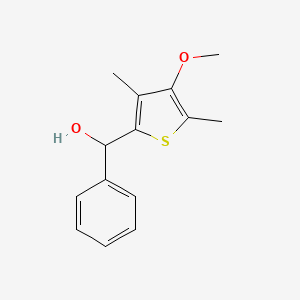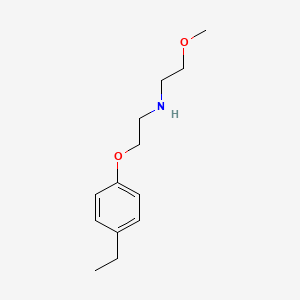
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16O2S and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a methoxy group, two methyl groups, a thiophene ring, and a phenyl group attached to a methanol moiety. It is a crystalline solid with a purity of at least 95% .
Vorbereitungsmethoden
The synthesis of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol can be compared with similar compounds, such as:
(4-Methoxy-3,5-dimethylphenyl)-thiophen-2-ylmethanol: This compound has a similar structure but differs in the position of the methoxy and methyl groups.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: This compound contains a pyridine ring instead of a thiophene ring, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C14H16O2S |
|---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
(4-methoxy-3,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O2S/c1-9-13(16-3)10(2)17-14(9)12(15)11-7-5-4-6-8-11/h4-8,12,15H,1-3H3 |
InChI-Schlüssel |
UUJXHLVTEQPMGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1OC)C)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)




![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)




![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)


![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)
